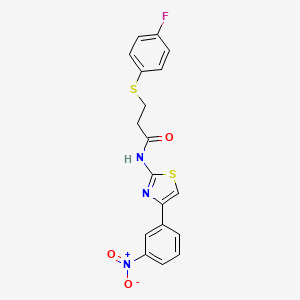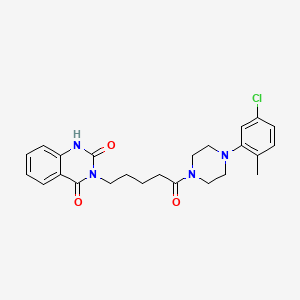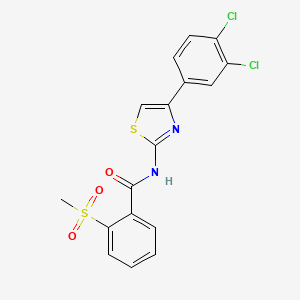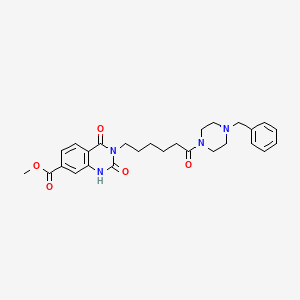![molecular formula C19H19ClN2O3S B3410347 N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896376-68-4](/img/structure/B3410347.png)
N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
描述
The compound “N-(4-chlorobenzyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” belongs to the class of quinoline sulfonamides . Quinoline sulfonamides are known for their significant anti-tumor activity .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A facile and efficient one-pot method for the construction of quinolines involves reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
Quinoline sulfonamides, such as the compound , are often designed using molecular docking and molecular dynamics techniques . The general structure of quinoline-8-sulfonamide was presented in one of the studies .Chemical Reactions Analysis
Quinoline, a nitrogen-based heterocyclic aromatic compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline and its derivatives can be significantly changed by linking different substituents onto the quinoline parent ring . This has potential for future applications of economic value.作用机制
Target of Action
It’s known that many indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that indole derivatives often interact with their targets by binding to them, which can result in changes in the target’s function . For instance, some indole derivatives have been reported to inhibit the activity of certain enzymes, leading to their respective biological effects .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the activity of certain enzymes, which can disrupt the biochemical pathways that these enzymes are involved in .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .
安全和危害
未来方向
生化分析
Biochemical Properties
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it may interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase, enhancing their activity and reducing reactive oxygen species (ROS) levels . Additionally, the compound’s sulfonamide group can form hydrogen bonds with amino acid residues in proteins, stabilizing the protein structure and influencing its function.
Cellular Effects
The effects of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in oxidative stress and inflammation. By enhancing the activity of antioxidant enzymes, it reduces oxidative damage in cells, thereby protecting them from apoptosis and necrosis . Furthermore, the compound can influence gene expression by modulating transcription factors and signaling molecules, leading to changes in cellular metabolism and function. For example, it may upregulate the expression of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress.
Molecular Mechanism
At the molecular level, N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, inhibiting their catalytic activity. This binding is facilitated by the compound’s sulfonamide group, which forms hydrogen bonds with key amino acid residues in the enzyme’s active site . Additionally, the compound’s tricyclic structure allows it to interact with multiple binding sites on proteins, enhancing its inhibitory effects. The compound also modulates gene expression by interacting with transcription factors and signaling molecules, leading to changes in the expression of genes involved in oxidative stress and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation. Its stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide vary with different dosages in animal models. At low doses, the compound has been shown to enhance antioxidant defenses and reduce oxidative stress without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not enhance its efficacy but instead increase the risk of adverse effects.
Metabolic Pathways
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Phase I reactions include hydroxylation and dealkylation, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body. The compound’s metabolites may also exhibit biological activity, contributing to its overall effects.
Transport and Distribution
The transport and distribution of N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed into cells via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity and affinity for binding proteins, which can affect its localization and accumulation within tissues.
Subcellular Localization
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide is localized to specific subcellular compartments, where it exerts its biochemical effects . The compound is primarily found in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress and energy metabolism. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. This localization is crucial for the compound’s activity, as it allows it to interact with key biomolecules involved in cellular metabolism and signaling.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-17-10-16(9-14-3-2-8-22(18(14)17)19(12)23)26(24,25)21-11-13-4-6-15(20)7-5-13/h4-7,9-10,12,21H,2-3,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJJEBNLORHHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B3410285.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3410315.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-ethoxybenzenesulfonamide](/img/structure/B3410323.png)

![N-(2-chlorophenyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410337.png)
![2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B3410342.png)
![N-(4-chlorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3410352.png)
![2-(4-Chlorophenoxy)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3410360.png)
![2-(4-Chlorophenyl)-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3410363.png)
![(3-Bromophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3410373.png)